Reveromicina A

Descripción general

Descripción

Reveromycin A is a polyketide natural product isolated from the soil bacterium Streptomyces reveromyceticus SN-593. It was first identified during a screening for antitumor compounds in the early 1990s. Reveromycin A exhibits a range of biological activities, including antifungal, anticancer, anti-bone metastasis, anti-periodontitis, and anti-osteoporosis properties .

Aplicaciones Científicas De Investigación

Reveromycin A has a wide range of scientific research applications:

Chemistry: Reveromycin A is studied for its unique chemical structure and the biosynthetic pathways involved in its production. Researchers investigate the enzymes and intermediates involved in its biosynthesis to develop new synthetic methodologies .

Biology: In biological research, reveromycin A is used to study its effects on various cellular processes. It has been shown to inhibit the growth of certain fungi and cancer cell lines, making it a valuable tool for studying cell proliferation and apoptosis .

Medicine: Reveromycin A has potential therapeutic applications in treating bone-related diseases such as osteoporosis and bone metastasis. It induces apoptosis in osteoclasts, which are responsible for bone resorption, thereby preventing excessive bone loss .

Industry: In the agricultural industry, reveromycin A is used as an antifungal agent to protect crops from pathogenic fungi. Its efficacy in suppressing fruit rot in strawberries and other crops has been demonstrated .

Mecanismo De Acción

Target of Action

Reveromycin A primarily targets the isoleucyl-transfer RNA (tRNA) synthetase . This enzyme plays a crucial role in protein synthesis by attaching isoleucine to its corresponding tRNA, which is then used to incorporate isoleucine into a growing protein chain during translation .

Mode of Action

Reveromycin A interacts with its target by occupying the substrate tRNAIle binding site of the isoleucyl-tRNA synthetase . It achieves this by partially mimicking the binding of tRNAIle . This interaction is facilitated by the copurified intermediate product isoleucyl-adenylate (Ile-AMP) . Binding assays confirm that Reveromycin A competes with tRNAIle while binding synergistically with L-isoleucine or intermediate analogue Ile-AMS to the aminoacylation pocket of the synthetase .

Biochemical Pathways

It is known that the compound inhibits protein synthesis in osteoclasts by selectively blocking the enzymatic activity of isoleucyl-trna synthetase . This inhibition disrupts the normal functioning of the protein synthesis machinery, leading to downstream effects such as apoptosis .

Pharmacokinetics

It is known that the compound’s bioavailability and action are influenced by the acidic microenvironment of mature osteoclasts . This environment suppresses proton dissociation of Reveromycin A, increasing its cell permeability .

Result of Action

Reveromycin A has been found to inhibit the proliferation of human tumor cells in vitro and suppress growth of ovarian and prostate cancer in vivo . It also induces apoptosis specifically in osteoclasts, leading to suppression of bone loss in ovariectomized mice . This selective cytotoxicity to osteoclasts highlights its potential in the development of anti-osteoporosis therapeutics .

Action Environment

The action of Reveromycin A is influenced by the acidic microenvironment of mature osteoclasts . This environment, which is a prominent characteristic of osteoclasts, increases the cell permeability of Reveromycin A by suppressing dissociation of protons from its carboxylic acid moieties, making them less polar . This unique mechanism suggests that Reveromycin A might represent a type of therapeutic agent for treating bone disorders associated with increased bone loss .

Análisis Bioquímico

Biochemical Properties

Reveromycin A selectively inhibits eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), a key enzyme involved in protein synthesis . This inhibition is achieved by the Reveromycin A molecule occupying the substrate tRNAIle binding site of IleRS, partially mimicking the binding of tRNAIle .

Cellular Effects

Reveromycin A has potent and selective effects on osteoclasts, a type of bone cell . It is at least 100 times more cytotoxic to osteoclasts than to a number of other types of cells, including osteoclast progenitor cells . Reveromycin A also inhibits the proliferation of human tumor KB and K562 cells in vitro and ovarian cancer and prostate cancer growth in vivo .

Molecular Mechanism

The molecular mechanism of Reveromycin A involves its selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS). A co-crystal structure suggests that the Reveromycin A molecule occupies the substrate tRNAIle binding site of IleRS, partially mimicking the binding of tRNAIle .

Dosage Effects in Animal Models

In animal models, Reveromycin A has been found to suppress bone loss in ovariectomized mice

Métodos De Preparación

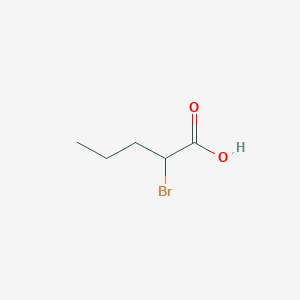

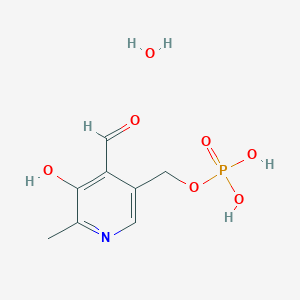

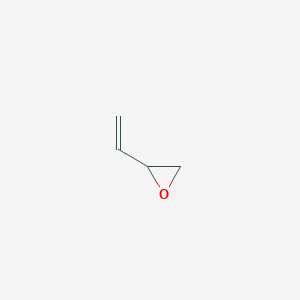

Synthetic Routes and Reaction Conditions: Reveromycin A can be synthesized through a series of complex organic reactions. The synthesis involves the formation of a spiroacetal core structure, which is a key feature of reveromycin A. The biosynthesis of reveromycin A involves the use of enzymes such as dihydroxy ketone synthase and spiroacetal synthase, which facilitate the formation of the stereospecific spiroacetal structure from a stable acyclic precursor .

Industrial Production Methods: Industrial production of reveromycin A typically involves the fermentation of Streptomyces reveromyceticus under optimized conditions. Factors such as aeration, agitation, carbon source, and incubation time are crucial for maximizing the yield of reveromycin A. The optimal pH for production is around 6.5, and dissolved oxygen levels play a significant role in the synthesis of bioactive compounds .

Análisis De Reacciones Químicas

Types of Reactions: Reveromycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s spiroacetal structure is particularly reactive and can participate in stereospecific transformations.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of reveromycin A include oxidizing agents, reducing agents, and various catalysts that facilitate the formation of the spiroacetal core. The reaction conditions often involve controlled pH levels and specific temperature ranges to ensure the desired stereochemistry.

Major Products Formed: The major products formed from the reactions involving reveromycin A include various derivatives with modified biological activities. These derivatives are often studied for their potential therapeutic applications .

Comparación Con Compuestos Similares

- Reveromycin B

- Monensin A

- Tautomycin

- Calyculin A

- Okadaic Acid

These compounds, like reveromycin A, exhibit diverse biological activities and are studied for their potential therapeutic applications .

Propiedades

Número CAS |

134615-37-5 |

|---|---|

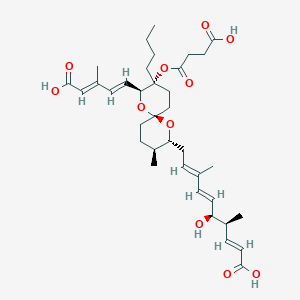

Fórmula molecular |

C36H52O11 |

Peso molecular |

660.8 g/mol |

Nombre IUPAC |

(2E,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid |

InChI |

InChI=1S/C36H52O11/c1-6-7-19-35(47-34(44)17-16-32(40)41)21-22-36(46-30(35)14-10-25(3)23-33(42)43)20-18-27(5)29(45-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26?,27-,28-,29+,30-,35+,36-/m0/s1 |

Clave InChI |

ZESGNAJSBDILTB-JJKMAANASA-N |

SMILES |

CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O |

SMILES isomérico |

CCCC[C@]1(CC[C@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H](C(C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O |

SMILES canónico |

CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O |

Apariencia |

Tan Lyophilisate |

Sinónimos |

REVEROMYCIN A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Reveromycin A (RM-A) exhibits its primary effect by selectively inducing apoptosis in mature osteoclasts [, ]. This is achieved through the selective inhibition of isoleucyl-tRNA synthetase, leading to the disruption of protein synthesis within these cells [, ].

ANone: The acidic microenvironment characteristic of osteoclasts enhances the cellular permeability of RM-A []. This is attributed to the suppression of proton dissociation from the carboxylic acid moieties of RM-A, rendering the molecule less polar and facilitating its entry into osteoclasts [].

ANone: While RM-A doesn't directly inhibit the proliferation of tumor cells, studies indicate it can indirectly suppress tumor growth in multiple myeloma [, ]. This effect is attributed to its ability to reduce the number of osteoclasts in the tumor microenvironment and downregulate the expression of parathyroid hormone-related peptide by tumor cells [, ].

ANone: Research suggests that RM-A can inhibit antigen receptor-mediated antigen presentation by B lymphoma cells []. This appears to be linked to its ability to interfere with the intracellular trafficking of antigens, specifically from early endosomes to late endocytic compartments [].

ANone: Reveromycin A is characterized by the molecular formula C36H52O12 and a molecular weight of 676.78 g/mol [, ].

ANone: Reveromycin A is a polyketide featuring a unique structure that includes two terminal carboxylic groups, a spiroketal moiety, a succinate group, and a variable side chain [, ].

ANone: Currently, the provided research papers do not offer detailed insights into the material compatibility or stability of RM-A under specific conditions. Further investigation is necessary to elucidate these aspects.

ANone: Based on the provided research papers, there is no evidence suggesting that Reveromycin A possesses any inherent catalytic properties. Its primary mode of action involves binding to isoleucyl-tRNA synthetase and inhibiting its enzymatic activity, rather than catalyzing a specific chemical reaction [, ].

ANone: While the provided research papers predominantly focus on experimental investigations of RM-A, there is limited information on computational studies conducted on this molecule. Further exploration of computational approaches, such as molecular docking simulations or QSAR modeling, could offer valuable insights into its binding interactions and structure-activity relationships.

ANone: Studies on RM-A analogs, particularly those with modifications to the hemisuccinate moiety, indicate that this structural element plays a crucial role in its anti-osteoclastic activity []. For instance, Reveromycin T, lacking the hemisuccinate group, exhibits stronger anticancer activity and isoleucyl-tRNA synthetase inhibition compared to RM-A, but significantly reduced anti-osteoclastic activity []. Further research is needed to fully elucidate the SAR of RM-A and optimize its therapeutic potential.

ANone: The provided research papers primarily concentrate on the biological activity, mechanism of action, and therapeutic potential of RM-A. Consequently, they offer limited information on several other aspects, including:

ANone: The discovery of RM-A as a novel inhibitor of epidermal growth factor-dependent cell growth from Streptomyces sp. marked a significant milestone in its research []. Subsequent studies identified its unique mechanism of action involving the inhibition of isoleucyl-tRNA synthetase and its selective apoptosis-inducing activity in osteoclasts [, ]. The elucidation of its complete structure, including the absolute configuration, provided a basis for further investigation into its structure-activity relationships and therapeutic potential [, ]. The development of more efficient synthetic routes for RM-A and its analogs represents another critical milestone in advancing its preclinical and potentially clinical development [, , , , ].

ANone: The study of RM-A offers potential for cross-disciplinary research spanning various fields, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one](/img/structure/B146090.png)

![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)